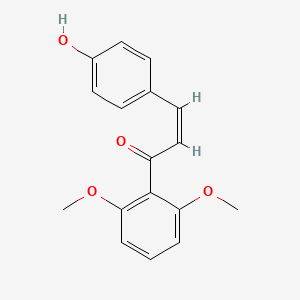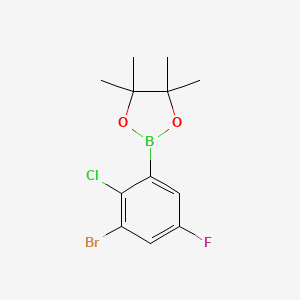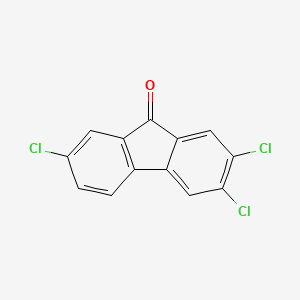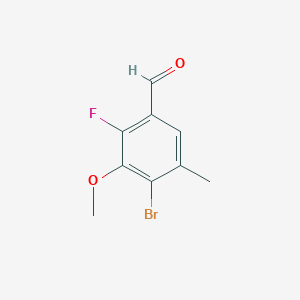
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-methoxy-5-methylbenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 4-Bromo-2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the specificity and mechanism of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates. Its structural features may contribute to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-5-methoxybenzaldehyde
- 4-Bromo-2-fluoro-3-methoxybenzaldehyde
- 4-Bromo-2-fluoro-5-methylbenzaldehyde
Uniqueness
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with methoxy and methyl groups, provides a distinct electronic and steric environment that can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C9H8BrFO2 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(4-12)8(11)9(13-2)7(5)10/h3-4H,1-2H3 |
Clé InChI |
QCHDSTBSXGGTHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)OC)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

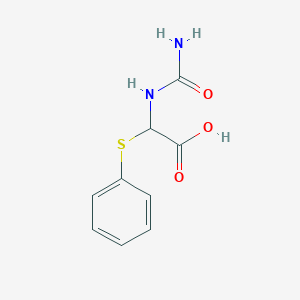
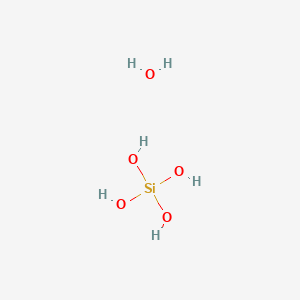
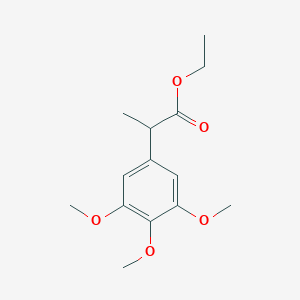


![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

